molecular formula C22H25N5O3 B566292 Alanine Valsartan CAS No. 137862-57-8

Alanine Valsartan

Cat. No. B566292
CAS RN: 137862-57-8
M. Wt: 407.474
InChI Key: QFCDZSRVDUYPKU-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valsartan is an angiotensin II receptor blocker (ARB). It works by blocking a substance in the body that causes blood vessels to tighten. Valsartan relaxes the blood vessels and lowers blood pressure, increasing the supply of blood and oxygen to the heart .


Synthesis Analysis

The synthesis of Valsartan involves several steps including N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis .


Molecular Structure Analysis

Valsartan’s molecular structure has been revealed through single crystal structures. Two new highly crystalline forms, named form E and an ethanol solvate form F, were discovered and fully characterized .


Chemical Reactions Analysis

The key step of the reaction cascade in Valsartan synthesis is the Suzuki-Miyaura cross-coupling, catalyzed by a heterogeneous palladium-substituted cerium-tin-oxide .


Physical And Chemical Properties Analysis

Valsartan’s physicochemical properties such as hygroscopicity, chemical stability, crystallinity, and dissolution behaviors have been studied. A highly crystalline form E of Valsartan presents a remarkably different dissolution behavior and superior chemical stability .

Scientific Research Applications

Antihypertensive Drug

Valsartan is primarily used as an antihypertensive drug . It is an orally active medication that reduces blood pressure due to selective inhibition of angiotensin II receptor type 1 .

Treatment of Hypertension via Transdermal Administration

Apart from its primary oral application, transdermal administration of Valsartan has also been investigated for the treatment of hypertension .

Enhancement of Bioavailability through Microencapsulation

The bioavailability of Valsartan can be enhanced by various microencapsulation methods . In one study, Valsartan-loaded polymeric nanoparticles were manufactured from Eudragit® RLPO using an emulsion–solvent evaporation method .

Use of Nanoparticles for Drug Delivery

Valsartan-loaded nanoparticles have been prepared using ethyl cellulose and poly (methyl methacrylate) polymers . These nanoparticles can be administered orally and have shown potential as drug carriers for Valsartan delivery .

Improvement of Solubility

The solubility of Valsartan in the model intestinal medium was increased by the originally processed ethyl cellulose-valsartan nanoparticles .

Prolonged Drug Release

Poly (methyl methacrylate)-valsartan nanoparticles enabled substantially prolonged drug release . This could potentially reduce the dosage/frequency and thus minimize side effects.

Sustainable Production Method

A more cost-effective and sustainable production method has been developed that reduces the use of excipients and their expected emission into the environment . This method involves the use of Eudragit® RLPO to manufacture Valsartan-loaded polymeric nanoparticles without the need for a stabilizer .

Potential Dose Reduction

In silico simulations using a model validated previously indicate a potential dose reduction of 60–70% compared to existing drug products . This could potentially lead to fewer side effects and improved patient compliance.

Future Directions

There are ongoing clinical trials assessing the long-term neurocognitive effects and safety of Valsartan, with results expected in the near future .

properties

IUPAC Name

(2S)-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-3-4-9-20(28)27(15(2)22(29)30)14-16-10-12-17(13-11-16)18-7-5-6-8-19(18)21-23-25-26-24-21/h5-8,10-13,15H,3-4,9,14H2,1-2H3,(H,29,30)(H,23,24,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCDZSRVDUYPKU-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.